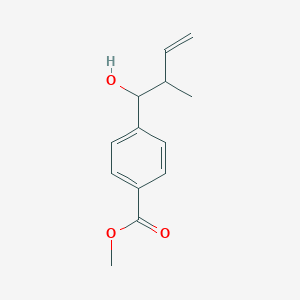
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester is an organic compound with the molecular formula C13H16O3 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a 1-hydroxy-2-methyl-3-butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method is the Fischer esterification, where benzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester exerts its effects depends on its interaction with molecular targets. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The specific pathways and molecular targets can vary based on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, methyl ester: Lacks the 1-hydroxy-2-methyl-3-butenyl group.
Benzoic acid, 4-hydroxy-, methyl ester: Contains a hydroxyl group directly attached to the benzene ring.
Benzoic acid, 4-(1-hydroxy-2-methylpropyl)-, methyl ester: Similar structure but with a different alkyl chain.
Uniqueness
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester is unique due to the presence of the 1-hydroxy-2-methyl-3-butenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
169827-16-1 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl 4-(1-hydroxy-2-methylbut-3-enyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-4-9(2)12(14)10-5-7-11(8-6-10)13(15)16-3/h4-9,12,14H,1H2,2-3H3 |
Clave InChI |
ASERQHYIMHKJQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(C1=CC=C(C=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


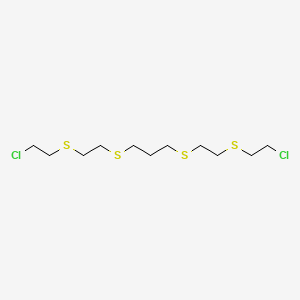
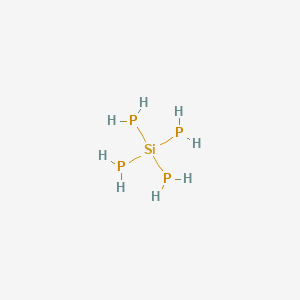
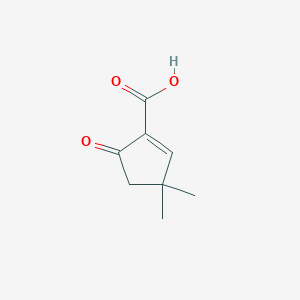
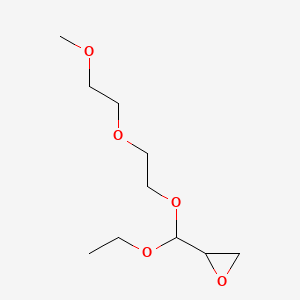



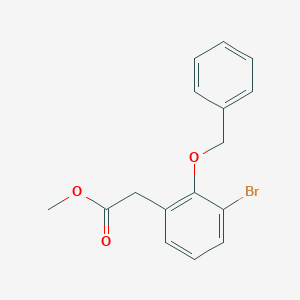
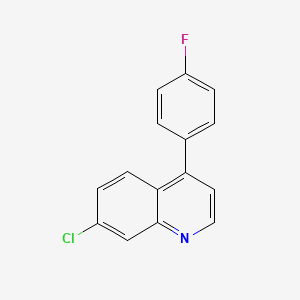
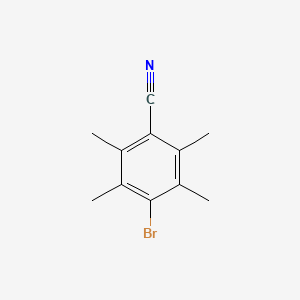

![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
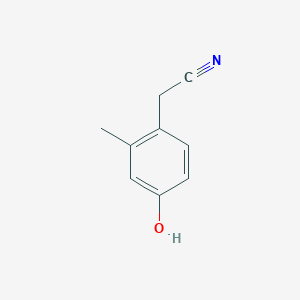
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
